molecular formula C20H26O3 B1210966 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate

17-Hydroxyestra-1(10),2,4-trien-3-yl acetate

Cat. No. B1210966
M. Wt: 314.4 g/mol
InChI Key: FHXBMXJMKMWVRG-OQPPHWFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol Acetate is the acetate salt form of estradiol, the most potent, naturally produced estrogen. Estradiol acetate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.

Scientific Research Applications

Structural Analysis and Synthesis

  • Stereoselective synthesis and receptor-binding examination of estradiol isomers, including those transformed into 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, revealed unique stereochemical properties and interaction mechanisms with estrogen, androgen, and progesterone receptors (Szájli et al., 2004).
  • Synthesis of various estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, facilitated exploration into diverse molecular structures and their potential applications in medicinal chemistry (Baranovsky et al., 2007).

Biological Activity and Potential Applications

  • Analysis of estrane derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, demonstrated their potential in biomedical applications such as antioxidant activity, cytotoxicity against cancer cells, and inhibition of key enzymes involved in steroid metabolism (Klisurić et al., 2016).
  • Development of fluorescent probes using estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, for use in receptor assays and immunoassays, highlighting their significance in biochemical research (Oe et al., 2002).

properties

Product Name

17-Hydroxyestra-1(10),2,4-trien-3-yl acetate

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1

InChI Key

FHXBMXJMKMWVRG-OQPPHWFISA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C3CC[C@@]4([C@H](CCC4C3CC2)O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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